Leriglitazone Hydrochloride

Description

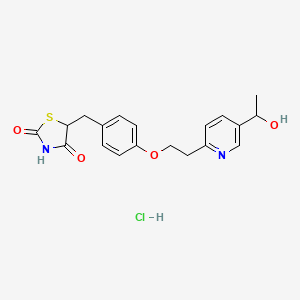

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHOQYCDAHAMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-46-6 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leriglitazone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LERIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Leriglitazone Hydrochloride in CNS Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist engineered for enhanced penetration of the blood-brain barrier (BBB)[1][2][3]. It is being developed for the treatment of central nervous system (CNS) disorders characterized by neuroinflammation, mitochondrial dysfunction, and demyelination[1][3]. Unlike earlier-generation PPARγ agonists, such as pioglitazone, leriglitazone achieves sufficient CNS exposure to engage its target at levels demonstrated to be efficacious in preclinical models[2][3]. Its mechanism of action is pleiotropic, simultaneously modulating several biological pathways implicated in the pathophysiology of diseases like X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA)[2][3][4].

Core Mechanism of Action: PPARγ Agonism

The primary molecular target of leriglitazone is PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily[1]. The activation process is a cornerstone of its therapeutic effect.

-

Ligand Binding: Leriglitazone crosses the cell and nuclear membranes to bind to the ligand-binding domain (LBD) of PPARγ within the nucleus[5].

-

Heterodimerization: Upon binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR)[1].

-

PPRE Binding: This PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes[1].

-

Transcriptional Regulation: The binding of the complex to PPREs recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes. This leads to two main outcomes:

-

Transactivation: Upregulation of genes involved in mitochondrial biogenesis, fatty acid metabolism, and antioxidant defense[3][6].

-

Transrepression: Downregulation of pro-inflammatory pathways, notably by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB)[1][3].

-

References

- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. minoryx.com [minoryx.com]

- 3. Minoryx Leriglitazone [minoryx.com]

- 4. curefa.org [curefa.org]

- 5. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate [mdpi.com]

- 6. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]

Leriglitazone Hydrochloride: A Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with significant potential for the treatment of central nervous system (CNS) disorders.[1][2] A key advantage of leriglitazone is its ability to cross the blood-brain barrier, allowing for effective engagement of its target in the CNS at levels that are well-tolerated.[1][3] This technical guide provides a comprehensive overview of the therapeutic potential of leriglitazone, focusing on its mechanism of action, preclinical evidence, and clinical trial data.

Mechanism of Action

Leriglitazone is a full agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating the expression of a multitude of genes involved in various cellular processes.[4][5] Its therapeutic effects are believed to stem from its simultaneous action on several biological pathways implicated in neuroinflammatory and neurodegenerative diseases.[4]

The primary mechanisms of action of leriglitazone include:

-

Modulation of Neuroinflammation: Leriglitazone has been shown to reduce neuroinflammation by repressing the nuclear factor kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[1][4] This leads to decreased activation of macrophages and microglia, as well as a reduction in the production of pro-inflammatory cytokines.[1][6]

-

Improvement of Mitochondrial Function: A critical aspect of leriglitazone's action is its ability to enhance mitochondrial biogenesis and function.[1][6] It achieves this through the activation of the PPARγ/PGC-1α pathway, which restores mitochondrial energy balance and reduces oxidative stress.[1]

-

Promotion of Remyelination: Leriglitazone supports the process of remyelination by increasing the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin.[1][6] It also enhances the clearance of myelin debris.[2][6]

-

Neuroprotection and Antioxidant Effects: The compound exerts neuroprotective effects by counteracting oxidative stress and preserving neuronal integrity.[6][7] It has been shown to reduce levels of reactive oxygen species (ROS) and improve the expression of antioxidant enzymes.[7]

-

Blood-Brain Barrier Protection: Leriglitazone helps to maintain the integrity of the blood-brain barrier (BBB) by reducing monocyte adhesion to endothelial cells, a process that can lead to BBB disruption in certain neurological conditions.[1]

Below is a diagram illustrating the core signaling pathway of Leriglitazone.

Caption: Core signaling pathway of Leriglitazone.

Therapeutic Applications

The multifaceted mechanism of action of leriglitazone makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a pathogenic cascade that affects the CNS.[1] Leriglitazone has shown significant potential in treating both the adrenomyeloneuropathy (AMN) and cerebral ALD (cALD) forms of the disease.[6]

In preclinical models of X-ALD, leriglitazone has been shown to:

-

Restore mitochondrial function.[1]

-

Decrease oxidative stress.[1]

-

Promote remyelination.[1]

-

Reduce neuroinflammation.[1]

Clinical trials have further substantiated these findings. The ADVANCE trial, a Phase 2/3 study in adult male AMN patients, demonstrated that leriglitazone reduced the progression of cerebral lesions and myelopathy symptoms.[2] The NEXUS trial, a Phase 2 study in pediatric patients with cALD, showed that the treatment arrested the progression of demyelinating brain lesions and clinical progression.[8] A Phase 3 trial, CALYX, is currently recruiting adult male patients with progressive cALD.[1][9]

Friedreich's Ataxia (FRDA)

FRDA is another rare genetic neurodegenerative disease caused by a deficiency in the mitochondrial protein frataxin, leading to mitochondrial dysfunction and oxidative damage.[1] Leriglitazone's ability to activate the PPARγ/PGC-1α pathway and restore mitochondrial function makes it a promising candidate for FRDA.[1] Preclinical data has shown that leriglitazone can increase frataxin levels, improve neuronal survival, and enhance motor function in animal models of the disease.[7] A Phase 2 clinical trial has been completed to evaluate the effect of leriglitazone on the progression of Friedreich's Ataxia.[3]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of leriglitazone.

Table 1: Overview of Key Clinical Trials

| Trial Name | Phase | Condition | Patient Population | Status |

| ADVANCE (NCT03231878) | 2/3 | Adrenomyeloneuropathy (AMN) | 116 adult males | Complete[10][11] |

| NEXUS (EudraCT: 2019-000654-59) | 2 | Cerebral Adrenoleukodystrophy (cALD) | 20 pediatric males | Complete[3][8] |

| CALYX (NCT05819866) | 3 | Cerebral Adrenoleukodystrophy (cALD) | 40 adult males | Recruiting[1][9][12] |

| FRAMES (NCT03917225) | 2 | Friedreich's Ataxia | Male and female patients | Complete[3][5] |

Table 2: Dosing and Administration in Clinical Trials

| Trial | Starting Dose | Target Plasma Concentration | Administration |

| ADVANCE | 150 mg | 200 µg·h/mL (± 20%) | Daily oral suspension[4] |

| NEXUS | Individualized daily dose | 170 µg·h/mL (± 20%) | Daily oral suspension[13] |

Table 3: Key Efficacy Endpoints from the ADVANCE Trial

| Endpoint | Leriglitazone Group | Placebo Group | p-value |

| Change from baseline in 6-Minute Walk Test (6MWT) distance at week 96 | -27.7 (41.4) m | -30.3 (60.5) m | 0.91[10] |

| Patients with clinically progressive cerebral adrenoleukodystrophy | 0 (0%) of 77 | 6 (15%) of 39 | - |

Note: While the primary endpoint of the ADVANCE trial was not met, the data on the prevention of cALD progression was a significant finding.

Table 4: Adverse Events in the ADVANCE Trial

| Adverse Event | Leriglitazone Group (n=77) | Placebo Group (n=39) |

| Weight gain | 54 (70%) | 9 (23%)[10] |

| Peripheral edema | 49 (64%) | 7 (18%)[10] |

| Serious treatment-emergent adverse events | 14 (18%) | 10 (26%)[10] |

Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and can be found in the respective clinical trial registrations and publications. However, a general workflow for a clinical trial investigating Leriglitazone can be conceptualized as follows:

Caption: Generalized workflow for a Leriglitazone clinical trial.

Conclusion

This compound represents a significant advancement in the potential treatment of debilitating neurodegenerative disorders, particularly X-ALD and Friedreich's Ataxia. Its ability to penetrate the CNS and modulate multiple key pathological pathways, including neuroinflammation, mitochondrial dysfunction, and demyelination, underscores its broad therapeutic potential. While further clinical investigation is ongoing, the existing preclinical and clinical data provide a strong rationale for its continued development as a disease-modifying therapy for these and potentially other CNS conditions. The favorable safety profile observed in clinical trials further supports its potential as a long-term treatment option.

References

- 1. Minoryx Leriglitazone [minoryx.com]

- 2. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]

- 3. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. minoryx.com [minoryx.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]

- 9. minoryx.com [minoryx.com]

- 10. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bionews.com [bionews.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ansm.sante.fr [ansm.sante.fr]

Leriglitazone Hydrochloride: A Technical Guide to PPAR Gamma Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leriglitazone (MIN-102) is a novel, orally bioavailable, brain-penetrant selective peroxisome proliferator-activated receptor gamma (PPARγ) full agonist. As a metabolite of pioglitazone, it has been engineered for an improved profile for central nervous system (CNS) indications, demonstrating the ability to engage PPARγ targets within the CNS at safe concentrations.[1][2] Its mechanism of action is centered on the modulation of gene expression downstream of PPARγ activation, impacting pathways involved in mitochondrial biogenesis, neuroinflammation, oxidative stress, and myelination.[3] This technical guide provides an in-depth overview of Leriglitazone's role as a PPARγ agonist, summarizing key quantitative data, detailing representative experimental protocols for its characterization, and visualizing its core signaling pathways and experimental workflows.

Core Mechanism: PPAR Gamma Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] The gamma isoform (PPARγ) is a master regulator of lipid metabolism, adipogenesis, and insulin sensitivity.[5][6] In the CNS, PPARγ plays a critical role in neuroprotection, regulation of energy homeostasis, and inflammation.[7]

Leriglitazone exerts its therapeutic effects by binding to and activating PPARγ. This activation induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[5] This genomic action is the foundation of Leriglitazone's pleiotropic effects observed in preclinical and clinical studies.

Key Signaling Pathways

The primary signaling cascade initiated by Leriglitazone involves direct genomic regulation via the PPARγ/RXR heterodimer. This activation leads to downstream effects on several interconnected pathways crucial for neuronal health and function.

Mitochondrial Biogenesis and Function

A principal mechanism of Leriglitazone is the enhancement of mitochondrial biogenesis through the activation of the PPARγ/PGC-1α pathway.[3] PPARγ activation upregulates the expression of PPARγ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis.[3] PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria and the transcription of genes involved in oxidative phosphorylation.[3][8] This action helps restore cellular energy balance, a critical factor in neurodegenerative diseases.[3]

Anti-Inflammatory Effects

Leriglitazone demonstrates potent anti-inflammatory activity, primarily through the transrepression of the nuclear factor kappa B (NF-κB) pathway.[3] NF-κB is a key transcriptional regulator of pro-inflammatory cytokines. Activated PPARγ can interfere with NF-κB signaling, leading to reduced production of inflammatory mediators and a decrease in microglial activation and overall neuroinflammation.[3] This is a critical component of its therapeutic potential in neuroinflammatory conditions like X-linked adrenoleukodystrophy (X-ALD).[3]

Myelination and Oligodendrocyte Support

Preclinical studies have shown that Leriglitazone promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS.[3] By activating PPARγ, Leriglitazone increases the expression of genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1, supporting remyelination processes.[3]

Quantitative Data

The following tables summarize the key quantitative parameters defining Leriglitazone's activity as a PPARγ agonist based on available preclinical and clinical data.

Table 1: In Vitro Activity

| Parameter | Value | Assay Type | Description |

| EC50 | 9 µM | PPARγ Transactivation Assay | Concentration required to achieve 50% of the maximal activation of the PPARγ receptor in a cell-based reporter gene assay.[9][10] |

| Selectivity | Selective for PPARγ | Transactivation Assay | No significant agonist activity was observed for PPARα or PPARδ isoforms.[7] |

Table 2: Biomarker Engagement (Human Phase 1 Study)

| Biomarker | Change | Compartment | Significance |

| Adiponectin | Increased | Plasma & Cerebrospinal Fluid (CSF) | Confirms target engagement of PPARγ in both peripheral circulation and the CNS.[2][11] |

| Pro-inflammatory Biomarkers | Decreased | Plasma | Indicates systemic anti-inflammatory effects consistent with PPARγ agonism (e.g., IL-8, CXCL10, MCP-1).[11] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for key experiments used to characterize PPARγ agonists like Leriglitazone.

Protocol: PPARγ Competitive Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of a test compound. It is a robust, high-throughput method analogous to radioligand binding assays.

Objective: To quantify the ability of Leriglitazone to displace a fluorescent tracer from the PPARγ ligand-binding domain (LBD).

Materials:

-

Human PPARγ-LBD tagged with Glutathione S-transferase (GST).

-

Terbium-labeled anti-GST antibody (Donor fluorophore).

-

Fluorescent pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor/Tracer).

-

Test Compound: Leriglitazone Hydrochloride.

-

Control Competitor: Known PPARγ ligand (e.g., GW1929).

-

Assay Buffer.

-

Black, low-volume 384-well assay plates.

-

Fluorescence plate reader capable of TR-FRET measurements (e.g., 340 nm excitation; 495 nm and 520 nm emission).

Procedure:

-

Compound Dilution: Prepare a serial dilution of Leriglitazone in assay buffer. The final concentration should typically span from 100 µM to 10 pM.

-

Reagent Preparation:

-

Prepare a 4X solution of the fluorescent tracer in assay buffer.

-

Prepare a 4X solution of the PPARγ-LBD/Terbium-anti-GST antibody complex by mixing the two components and incubating as per manufacturer instructions.

-

-

Assay Plate Setup (20 µL final volume):

-

Add 5 µL of the serially diluted Leriglitazone or control compounds to the appropriate wells.

-

Add 5 µL of assay buffer to "Maximum FRET" control wells.

-

Add 5 µL of a saturating concentration of a known competitor (e.g., 1 µM GW1929) to "Minimum FRET" control wells.

-

Add 5 µL of the 4X fluorescent tracer solution to all wells.

-

Initiate the reaction by adding 10 µL of the 4X PPARγ-LBD/antibody complex to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 520 nm (acceptor) and 495 nm (donor) after a 50-100 microsecond delay following excitation at ~340 nm.

-

Analysis:

-

Calculate the 520/495 emission ratio for each well.

-

Plot the emission ratio against the logarithm of the Leriglitazone concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: PPARγ Transactivation Luciferase Reporter Assay

This cell-based assay measures the functional ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of Leriglitazone as a PPARγ agonist.

Materials:

-

HEK293T cell line (or other suitable host).

-

Expression plasmid for a GAL4-PPARγ-LBD fusion protein.

-

Reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS) driving a firefly luciferase gene.

-

Control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound: this compound.

-

Positive Control: Rosiglitazone.

-

White, opaque 96-well cell culture plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of ~2 x 104 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells in each well with the GAL4-PPARγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 4-6 hours, then replace the transfection medium with fresh culture medium.

-

Compound Treatment: After 24 hours post-transfection, treat the cells with a serial dilution of Leriglitazone or Rosiglitazone. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the treated cells for another 18-24 hours.

-

Cell Lysis and Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer from the dual-luciferase kit.

-

Measure firefly luciferase activity by adding the luciferase assay reagent and reading luminescence.

-

Quench the firefly reaction and measure Renilla luciferase activity by adding the Stop & Glo® reagent and reading luminescence again.

-

-

Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Plot the normalized relative light units (RLU) against the logarithm of the Leriglitazone concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Conclusion

Leriglitazone is a selective PPARγ agonist with a mechanism of action well-suited for treating complex neurodegenerative and neuroinflammatory diseases. Its ability to penetrate the blood-brain barrier and engage CNS targets allows it to modulate key pathways involved in mitochondrial health, inflammation, and myelination. The quantitative data confirm its potency and target engagement, while the established experimental protocols provide a clear framework for its continued study and characterization. This combination of a targeted mechanism, demonstrated CNS activity, and pleiotropic downstream effects makes Leriglitazone a promising therapeutic candidate for disorders with high unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]

- 9. mdpi.com [mdpi.com]

- 10. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]

- 11. neurology.org [neurology.org]

Investigating the Pharmacokinetics of Leriglitazone Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leriglitazone hydrochloride (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is under development for the treatment of central nervous system (CNS) disorders, including X-linked adrenoleukodystrophy (X-ALD). A critical aspect of its preclinical development involves a thorough characterization of its pharmacokinetic (PK) profile in various animal models. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of Leriglitazone in animal models, detailing experimental methodologies and summarizing key quantitative parameters. Furthermore, this guide illustrates the signaling pathways influenced by Leriglitazone and typical experimental workflows using Graphviz diagrams, offering a visual representation of its mechanism of action and study designs.

Introduction

Leriglitazone is a novel, orally bioavailable small molecule designed to penetrate the blood-brain barrier and exert its therapeutic effects within the CNS.[1][2] Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression involved in mitochondrial biogenesis, oxidative stress, and neuroinflammation.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Leriglitazone in preclinical species is paramount for predicting its human pharmacokinetic profile, designing effective and safe clinical trials, and ultimately, for its successful translation to the clinic. This document synthesizes the currently available preclinical pharmacokinetic data and methodologies to serve as a resource for researchers in the field.

Pharmacokinetic Profile in Animal Models

While extensive preclinical studies have been conducted on Leriglitazone, detailed quantitative pharmacokinetic data in animal models are not widely published in the public domain. However, some key findings regarding its brain penetration and general pharmacokinetic characteristics have been reported.

Brain Penetration

A key feature of Leriglitazone is its ability to cross the blood-brain barrier. A single-dose neuro-pharmacokinetic study in rats provided valuable insights into its CNS distribution.

Table 1: Brain Penetration of Leriglitazone in Rats

| Parameter | Value | Species | Dose | Reference |

| Unbound Brain Concentration | 175 ng/mL | Rat | 17 mg/kg | [4] |

| Unbound Brain to Plasma Ratio (Kp,uu) | 0.25 | Rat | Not Specified | [4] |

General Pharmacokinetic Characteristics

Non-clinical studies have established that Leriglitazone is orally bioavailable and demonstrates a favorable safety profile in animal models.[2][3] Toxicological studies in rats and dogs have identified effects consistent with excessive PPARγ activation, such as increased heart weight and edema, but no other significant toxicological findings were observed.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of Leriglitazone are not extensively described in publicly available literature. However, based on standard practices for similar compounds, the following methodologies are likely to have been employed.

Animal Models

Standard laboratory animal models are typically used for pharmacokinetic studies. For a CNS-targeting drug like Leriglitazone, these would likely include:

-

Rodents: Mice and rats are commonly used for initial pharmacokinetic screening, dose-range finding, and metabolism studies.

-

Non-rodents: Dogs and non-human primates (e.g., cynomolgus monkeys) are often used in later-stage preclinical development to assess pharmacokinetics in species that are phylogenetically closer to humans.

Dosing and Sample Collection

-

Dosing: this compound is typically formulated as an oral suspension for administration.[5] Doses would be determined based on efficacy and toxicology studies.

-

Sample Collection: Blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile. For brain penetration studies, cerebrospinal fluid (CSF) and brain tissue samples are also collected.

Bioanalytical Methods

Quantification of Leriglitazone in biological matrices (plasma, CSF, brain homogenate) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and selectivity required for accurate measurement of drug concentrations.

Signaling Pathways and Experimental Workflows

Leriglitazone Mechanism of Action

Leriglitazone's therapeutic effects are mediated through the activation of PPARγ, which in turn modulates the expression of a wide range of genes. The following diagram illustrates the key signaling pathways influenced by Leriglitazone.

Typical Preclinical Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic evaluation of this compound has been instrumental in its development as a promising therapeutic agent for CNS disorders. While detailed quantitative data from animal studies are not extensively available in the public domain, the available information confirms its oral bioavailability and crucial ability to penetrate the blood-brain barrier. The mechanism of action, centered on PPARγ activation, provides a strong rationale for its therapeutic potential in neuroinflammatory and neurodegenerative diseases. Further disclosure of comprehensive preclinical pharmacokinetic data would be highly beneficial to the scientific community to facilitate a deeper understanding of its properties and to guide future research in this area.

References

- 1. bionews.com [bionews.com]

- 2. curefa.org [curefa.org]

- 3. Minoryx Leriglitazone [minoryx.com]

- 4. ansm.sante.fr [ansm.sante.fr]

- 5. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of Leriglitazone Hydrochloride

An In-Depth Technical Guide to Leriglitazone Hydrochloride

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier (BBB).[1][2] As a metabolite of pioglitazone, it has been developed for the treatment of central nervous system (CNS) disorders, demonstrating a favorable safety profile and the capacity for significant PPARγ engagement within the CNS.[3] Its therapeutic potential is being explored in several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FA), and Rett syndrome.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound.

Chemical Structure and Physicochemical Properties

Leriglitazone is a small molecule belonging to the thiazolidinedione class.[4] It is the hydrochloride salt of the active metabolite M-IV of pioglitazone.[5]

Chemical Identity

A summary of the chemical identifiers for Leriglitazone and its hydrochloride salt is presented below.

| Identifier | Value | Reference |

| IUPAC Name | 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |

| Synonyms | MIN-102, Hydroxypioglitazone, NEZGLYAL | [1][2][4] |

| CAS Registry Number | 146062-46-6 (Leriglitazone) | [2] |

| Molecular Formula | C₁₉H₂₀N₂O₄S | [2][6][7] |

| Molecular Weight | 372.44 g/mol | [7] |

| Molecular Formula (HCl Salt) | C₁₉H₂₀N₂O₄S · HCl | [6][8] |

| Molecular Weight (HCl Salt) | 408.9 g/mol | [6][8] |

Physicochemical Data

Quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| EC₅₀ | 9 μM (for PPARγ agonism) | [1] |

| Stereochemistry | Racemic mixture | [6][7] |

| Optical Activity | (+/-) | [6][7] |

Mechanism of Action and Signaling Pathways

Leriglitazone's primary mechanism of action is as a selective and potent PPARγ agonist.[3][9] Activation of PPARγ, a nuclear receptor and transcription factor, modulates the expression of a multitude of genes involved in critical cellular processes, leading to pleiotropic effects that counteract the pathophysiology of neurodegenerative diseases.[5]

The key pathways modulated by Leriglitazone include:

-

Mitochondrial Biogenesis and Function : By activating the PPARγ/PGC-1α pathway, Leriglitazone restores mitochondrial function and energy production.[3] This is crucial in diseases like Friedreich's Ataxia, which are characterized by mitochondrial dysfunction.[3][10]

-

Anti-inflammatory Effects : It reduces neuroinflammation by decreasing the levels of nuclear factor-κB (NF-kB) and subsequently reducing macrophage and microglial activation.[3][5]

-

Antioxidant Effects : The compound helps decrease oxidative stress, a common pathology in neurodegenerative disorders.[3][5][9] In models of Friedreich's Ataxia, it normalizes NRF2 levels, which are crucial for protection against oxidative stress.[10]

-

Myelination and Neuroprotection : Leriglitazone promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the CNS.[3][9] It also prevents demyelination and axonal degeneration, contributing to overall neuronal survival.[2][3]

-

Blood-Brain Barrier Integrity : The drug reduces monocyte adhesion to endothelial cells of the BBB, a key mechanism in preventing the BBB disruption that initiates cerebral ALD (cALD).[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Minoryx Leriglitazone [minoryx.com]

- 4. Leriglitazone - Minoryx Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 9. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]

- 10. Leriglitazone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Leriglitazone Hydrochloride: A Deep Dive into its Mechanisms Against Neuroinflammation

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis and progression of numerous central nervous system (CNS) disorders. Leriglitazone hydrochloride, a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, has emerged as a promising therapeutic agent by directly targeting key neuroinflammatory pathways.[1][2][3] This technical guide provides an in-depth analysis of Leriglitazone's mechanism of action, focusing on its modulation of critical signaling cascades, its impact on glial cell function, and its role in restoring mitochondrial homeostasis and blood-brain barrier integrity. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the molecular pathways involved to offer a comprehensive resource for the scientific community.

Introduction: The Role of PPARγ in CNS and Leriglitazone's Profile

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating cellular metabolism, energy homeostasis, and inflammation.[1] Among the three isoforms, PPARγ is the key isoform in the CNS, where it is instrumental in neuroprotection.[1] Its activation can prevent neuroinflammation, promote oligodendrocyte formation, and regulate fatty acid metabolism.[1]

Many neurodegenerative diseases are associated with mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1] While PPARγ agonists have shown preclinical promise, their clinical translation has often been hampered by insufficient brain exposure.[1][4] Leriglitazone (MIN-102), a metabolite of pioglitazone, is specifically designed to overcome this limitation. It effectively crosses the blood-brain barrier (BBB), allowing for significant PPARγ engagement within the CNS at safe and effective concentrations.[1][5] This unique characteristic positions Leriglitazone as a potent modulator of CNS pathophysiology.

Core Mechanism of Action: PPARγ Activation

Leriglitazone exerts its effects by binding to and activating the PPARγ nuclear receptor. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event can either activate (transactivation) or repress (transrepression) gene transcription, leading to a cascade of downstream biological effects that collectively counter neuroinflammation and neurodegeneration.

Leriglitazone's Impact on Neuroinflammatory Pathways

Leriglitazone modulates multiple, interconnected pathways that are central to the pathophysiology of neuroinflammatory diseases like X-linked Adrenoleukodystrophy (X-ALD).[5]

Transrepression of the NF-κB Pro-inflammatory Pathway

A cornerstone of Leriglitazone's anti-inflammatory effect is its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Leriglitazone-activated PPARγ interferes with the NF-κB signaling cascade. This is achieved, in part, by increasing the protein levels of IκBα, an inhibitor of NF-κB.[1] By stabilizing IκBα, Leriglitazone prevents the translocation of NF-κB to the nucleus, thereby repressing the transcription of its pro-inflammatory target genes.[1][6]

Modulation of Glial Cell Activation

Microglia and astrocytes are the primary immune cells of the CNS. In pathological states, they become activated and can adopt pro-inflammatory (M1/A1) or anti-inflammatory/reparative (M2/A2) phenotypes.[7] Leriglitazone has been shown to reduce microglial activation, a key hallmark of neuroinflammation. By suppressing pro-inflammatory signaling, Leriglitazone helps to temper the detrimental effects of chronically activated microglia and astrocytes, which include the release of cytotoxic factors and the propagation of inflammation. This modulation is crucial for reducing neuronal damage and creating an environment conducive to repair.

Restoration of Mitochondrial Function and Biogenesis

Mitochondrial dysfunction is a common feature of neurodegenerative diseases, leading to energy deficits and increased oxidative stress.[1] Leriglitazone addresses this by activating the PPARγ/PGC-1α pathway.[5] PGC-1α is a master regulator of mitochondrial biogenesis. By upregulating PGC-1α, Leriglitazone stimulates the creation of new mitochondria, restores cellular energy balance, and enhances the expression of antioxidant genes like NRF1 and SOD2, thereby reducing oxidative stress.[1][5]

Preservation of Blood-Brain Barrier (BBB) Integrity

The BBB is often compromised in neuroinflammatory conditions, allowing the infiltration of peripheral immune cells that exacerbate CNS damage.[5] Leriglitazone helps to preserve the integrity of the BBB.[1] Clinical data from the ADVANCE trial showed that treatment with Leriglitazone significantly reduced plasma levels of matrix metalloproteinase-9 (MMP-9), a marker associated with BBB disruption.[1][8] By preventing endothelial damage and reducing monocyte adhesion, Leriglitazone helps to maintain a stable CNS environment, shielding it from peripheral inflammatory insults.[5]

Quantitative Data on Leriglitazone's Effects

The following tables summarize key quantitative findings from preclinical and clinical studies, demonstrating Leriglitazone's impact on various biomarkers of neuroinflammation and neurodegeneration.

Table 1: Impact on Inflammatory Cytokines and Chemokines (Phase 1 Clinical Trial) [1]

| Biomarker | Effect in CSF & Plasma | Implied Mechanism |

| IL-8 | Decreased Concentration | NF-κB Repression |

| IL-6 | Decreased Concentration | NF-κB Repression |

| IP-10 | Decreased Concentration | NF-κB Repression |

| MCP-1 | Decreased Concentration | NF-κB Repression |

| IL-1β | Markedly Reduced (in vitro) | NF-κB Repression |

| MIP-1β | Reduced (in cALD) | Anti-inflammatory |

Table 2: Impact on Biomarkers of Disease Progression (ADVANCE Clinical Trial) [1][8]

| Biomarker | Effect in Leriglitazone Group | Implied Mechanism |

| MMP-9 | Significant Reduction in Plasma | Preservation of BBB Integrity |

| Neurofilament Light (NfL) | Levels did not significantly increase, unlike placebo group with lesion progression | Reduction of Axonal Degeneration |

| Cerebral Lesions | Reduced progression vs. placebo | Neuroprotection, Anti-inflammatory |

| Myelopathy Symptoms | Reduced progression | Neuroprotection |

Table 3: Effects on Cellular Function (Preclinical Models) [2]

| Parameter | Model | Effect of Leriglitazone |

| Cell Viability | PKAN hiPS-derived astrocytes | Significantly improved |

| Respiratory Activity | PKAN hiPS-derived astrocytes | Improved/Rescued |

| Iron Accumulation | PKAN hiPS-derived astrocytes | Diminished/Strongly Reduced |

Key Experimental Protocols

The findings described in this guide are based on a range of established experimental techniques. Below are outlines of the key methodologies used to assess Leriglitazone's effects.

Western Blot Immunoassay for NF-κB Pathway Activation

-

Objective: To measure the protein levels of NF-κB pathway components, such as IκBα.

-

Methodology:

-

Cell Culture: Spinal cord motor cell cultures are treated with an injurious agent (e.g., very-long-chain fatty acids, VLCFA) with or without Leriglitazone.[1]

-

Protein Extraction: Cells are lysed, and total protein is extracted from nuclear and cytoplasmic fractions.

-

SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-IκBα antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of protein, is captured using an imaging system. Increased IκBα protein levels indicate reduced NF-κB pathway activation.[1]

-

Cytokine and Chemokine Measurement (ELISA)

-

Objective: To quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants, plasma, or CSF.

-

Methodology:

-

Sample Collection: Supernatants from cell cultures or biological fluids (plasma, CSF) are collected.[1]

-

Assay: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is typically used.

-

Wells of a microplate are coated with a capture antibody specific to the target cytokine.

-

Samples are added to the wells, and the target cytokine binds to the capture antibody.

-

A detection antibody, also specific to the cytokine and conjugated to an enzyme, is added.

-

A substrate is added, which is converted by the enzyme into a colored product.

-

The intensity of the color, measured with a microplate reader, is proportional to the concentration of the cytokine in the sample.

-

Assessment of Mitochondrial Respiration (Seahorse Assay)

-

Objective: To measure real-time mitochondrial function by determining the oxygen consumption rate (OCR).

-

Methodology:

-

Cell Plating: Cells (e.g., hiPS-derived astrocytes) are seeded in a specialized microplate.[2]

-

Treatment: Cells are treated with Leriglitazone or a vehicle control.

-

Assay Execution: The microplate is placed in a Seahorse XF Analyzer. The instrument sequentially injects different mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Data Analysis: The analyzer measures changes in OCR in response to each inhibitor, allowing for the calculation of key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. An improvement in these parameters indicates enhanced mitochondrial function.[2]

-

Conclusion

This compound represents a significant advancement in the therapeutic strategy for neuroinflammatory and neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and potently activate PPARγ allows it to exert a multi-pronged effect on the core drivers of CNS pathology. By simultaneously repressing the NF-κB inflammatory pathway, modulating glial cell activity towards a protective phenotype, restoring mitochondrial function, and preserving the integrity of the blood-brain barrier, Leriglitazone addresses the complex, interconnected nature of neurodegeneration.[1][5][6] The quantitative data from both preclinical models and human clinical trials provide compelling evidence of its target engagement and biological activity.[1][2][8] This positions Leriglitazone as a highly promising candidate for treating conditions like X-linked Adrenoleukodystrophy and other CNS disorders with a significant neuroinflammatory component.

References

- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minoryx Leriglitazone [minoryx.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]

- 8. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]

Leriglitazone Hydrochloride: An In-depth Technical Guide on Initial Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology data for Leriglitazone Hydrochloride (MIN-102), a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The information presented is collated from publicly available preclinical and early-stage clinical data, with a focus on quantitative toxicological assessments and the methodologies employed in these studies.

Introduction

Leriglitazone is a next-generation PPARγ agonist designed for the treatment of central nervous system (CNS) disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia.[1] Its mechanism of action centers on the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating mitochondrial function, inflammation, and oxidative stress.[2] By targeting these pathways, leriglitazone aims to address the underlying pathophysiology of neurodegenerative diseases. This document summarizes the foundational safety and toxicology studies that have paved the way for its clinical development.

Preclinical Toxicology

While specific, detailed preclinical toxicology reports containing quantitative data such as LD50 (median lethal dose) and comprehensive No-Observed-Adverse-Effect-Level (NOAEL) values for leriglitazone are not extensively available in the public domain, regulatory submissions to the European Medicines Agency (EMA) provide summaries of the non-clinical safety program. The following sections are based on the interpretation of available data and general requirements for such regulatory filings.

Acute, Sub-chronic, and Chronic Toxicity Studies

Standard preclinical toxicology programs for small molecule drugs like leriglitazone typically involve a battery of studies in both rodent and non-rodent species to assess the potential for toxicity after single and repeated dosing.

Table 1: Summary of Preclinical General Toxicology Study Designs (Illustrative)

| Study Type | Species | Duration | Key Parameters Monitored |

| Acute Toxicity | Rodent (e.g., Rat, Mouse) | Single Dose | Mortality, clinical signs, body weight, gross pathology |

| Sub-chronic Toxicity | Rodent & Non-rodent (e.g., Dog) | 28-90 days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

| Chronic Toxicity | Rodent & Non-rodent | 6-9 months | Similar to sub-chronic studies, with a focus on long-term cumulative toxicity |

Note: This table is illustrative of standard toxicology study designs and does not represent specific published data for leriglitazone.

Genetic Toxicology

A standard battery of in vitro and in vivo tests is typically conducted to assess the genotoxic potential of a new drug candidate. These studies evaluate the potential for the drug to cause DNA mutations or chromosomal damage.

Table 2: Illustrative Genetic Toxicology Study Battery

| Study Type | System | Endpoint |

| Bacterial Reverse Mutation Assay (Ames Test) | In vitro (e.g., Salmonella typhimurium, Escherichia coli) | Gene mutation |

| In Vitro Mammalian Cell Gene Mutation Assay | In vitro (e.g., Mouse lymphoma assay) | Gene mutation |

| In Vitro Mammalian Chromosomal Aberration Test | In vitro (e.g., Human lymphocytes) | Chromosomal damage |

| In Vivo Micronucleus Test | In vivo (e.g., Rodent hematopoietic cells) | Chromosomal damage |

Note: This table is illustrative of standard genetic toxicology studies. Specific results for leriglitazone are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.

Table 3: Illustrative Safety Pharmacology Study Areas

| System | Key Parameters Assessed |

| Central Nervous System | Effects on behavior, coordination, and body temperature |

| Cardiovascular System | Effects on blood pressure, heart rate, and electrocardiogram (ECG) |

| Respiratory System | Effects on respiratory rate and function |

Note: This table illustrates standard safety pharmacology assessments.

Clinical Safety and Tolerability

Phase 1 clinical trials in healthy volunteers and subsequent clinical studies in patient populations have provided valuable insights into the safety and tolerability of leriglitazone in humans.

Phase 1 Studies

A Phase 1, randomized, double-blind, placebo-controlled, single-center clinical trial was conducted in healthy male volunteers.[3] Single doses of 30 mg, 90 mg, and 270 mg, and multiple doses of 135 mg/day and 270 mg/day administered over 8 days, were found to be safe and well-tolerated.[3]

Phase 2/3 Studies (ADVANCE Trial)

The ADVANCE trial was a 96-week, randomized, double-blind, placebo-controlled study in men with adrenomyeloneuropathy.[4][5]

Table 4: Treatment-Emergent Adverse Events in the ADVANCE Trial

| Adverse Event | Leriglitazone (n=77) | Placebo (n=39) |

| Weight Gain | 70% (54 patients) | 23% (9 patients) |

| Peripheral Edema | 64% (49 patients) | 18% (7 patients) |

Data sourced from The Lancet Neurology.[5]

Serious treatment-emergent adverse events occurred in 18% of patients receiving leriglitazone and 26% of patients receiving placebo.[4][5] Notably, clinically progressive cerebral adrenoleukodystrophy occurred in 5% of the total study patients, all of whom were in the placebo group.[4][5]

Experimental Protocols

Detailed experimental protocols for the initial toxicology studies are typically found within regulatory submission documents. The following are generalized representations of such protocols.

General Toxicology Study Protocol (Illustrative)

-

Test System: Sprague-Dawley rats and Beagle dogs.

-

Administration: Oral gavage, once daily.

-

Dose Levels: A control group (vehicle) and at least three dose levels of leriglitazone.

-

Duration: As specified in the study design (e.g., 28 days for sub-chronic).

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, coagulation, and clinical chemistry parameters assessed at termination.

-

Anatomical Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Bacterial Reverse Mutation Assay (Ames Test) Protocol (Illustrative)

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: With and without a rat liver homogenate (S9) fraction.

-

Procedure: Leriglitazone at various concentrations is incubated with the bacterial strains in the presence and absence of S9. The number of revertant colonies is then counted.

-

Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Signaling Pathways and Experimental Workflows

Leriglitazone Mechanism of Action

Leriglitazone's therapeutic effects are primarily mediated through the activation of PPARγ. This leads to a cascade of downstream events that are beneficial in neurodegenerative conditions.

Preclinical Toxicology Workflow

The initial safety assessment of a new chemical entity like leriglitazone follows a structured workflow to identify potential hazards before human trials.

Conclusion

The available data from preclinical assessments and early clinical trials suggest that leriglitazone has a manageable safety profile. The most frequently reported adverse events in clinical trials are weight gain and peripheral edema, which are known class effects of PPARγ agonists. While detailed quantitative data from initial animal toxicology studies are not broadly published, the progression of leriglitazone to late-stage clinical trials and its submission for marketing authorization indicate that a comprehensive preclinical safety evaluation has been conducted and has supported a positive benefit-risk assessment for its continued development. Further details on the preclinical toxicology are likely contained within the full regulatory submission documents.

References

- 1. minoryx.com [minoryx.com]

- 2. Update on Regulatory Review of leriglitazone in the EU [minoryx.com]

- 3. Navigating Rare Disease Submissions: Minoryx Stresses Early EMA Engagement [insights.citeline.com]

- 4. EMA Validates Marketing Application for Leriglitazone in Cerebral Adrenoleukodystrophy Treatment [synapse.patsnap.com]

- 5. Nezglyal | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Leriglitazone Hydrochloride on Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leriglitazone hydrochloride is a novel, brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3][4] As a full agonist of PPARγ, Leriglitazone modulates the expression of a multitude of genes, leading to a pleiotropic mechanism of action that is highly relevant for the treatment of neurodegenerative diseases.[1][2][4][5][6] Its therapeutic potential stems from its ability to address several key pathological hallmarks of neurodegeneration, including mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.[5][6][7][8][9] In vitro studies have demonstrated that Leriglitazone exerts neuroprotective effects on various neuronal and glial cell types.[1][2][3][6]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's effects on neuronal cells. The described assays are designed to assess the compound's efficacy in key areas of its mechanism of action.

Mechanism of Action of Leriglitazone

Leriglitazone activates the PPARγ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of proteins involved in mitochondrial biogenesis, antioxidant defense, and anti-inflammatory responses. A key target is the upregulation of PPARγ coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial function.[1][5]

References

- 1. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [diposit.ub.edu]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Administration of Leriglitazone Hydrochloride in a Mouse Model of Friedreich's Ataxia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has shown therapeutic potential in preclinical models of Friedreich's Ataxia (FA).[1][2][3][4] FA is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN), leading to mitochondrial dysfunction, oxidative stress, and progressive neurodegeneration.[1][2] Leriglitazone, which can cross the blood-brain barrier, targets the PPARγ/PGC-1α pathway, a key regulator of mitochondrial biogenesis and antioxidant responses, which is impaired in FA.[1][2][5][6] These application notes provide detailed protocols for the administration of Leriglitazone Hydrochloride in the YG8sR mouse model of Friedreich's Ataxia, based on published preclinical studies.

Animal Model

The recommended mouse model for studying the effects of Leriglitazone in Friedreich's Ataxia is the YG8sR mouse . This transgenic model carries a human FXN gene with a GAA repeat expansion, leading to reduced frataxin expression and recapitulating key pathological features of the disease, including progressive motor deficits.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies of Leriglitazone in Friedreich's Ataxia models.

Table 1: Effect of Leriglitazone on Motor Function in YG8sR Mice

| Parameter | Control Group (YG8sR + Vehicle) | Leriglitazone-Treated Group (YG8sR + 50 mg/kg/day) | Outcome |

| Balance Beam Test | |||

| Time to Traverse (seconds) | Data not available in searched literature | Data not available in searched literature | Significant Improvement[3] |

| Number of Slips | Data not available in searched literature | Data not available in searched literature | Significant Improvement[3] |

| Rotarod Test | |||

| Latency to Fall (seconds) | Data not available in searched literature | Data not available in searched literature | No Significant Impact[3] |

| Pole Test | |||

| Time to Turn and Descend (seconds) | Data not available in searched literature | Data not available in searched literature | No Significant Impact[3] |

| Overall Motor Score | |||

| Combined Score (arbitrary units) | Data not available in searched literature | Data not available in searched literature | Significant Improvement[3] |

Table 2: Cellular and Biochemical Effects of Leriglitazone in Friedreich's Ataxia Models

| Parameter | Model System | Control | Leriglitazone-Treated | % Change |

| Frataxin Protein Levels | Frataxin-deficient rat DRG neurons | Normalized to 100% | 148% | +48%[3] |

| PGC-1α Protein Levels | Frataxin-deficient human fibroblasts | Decreased | Normalized | -[3] |

| NRF2 Protein Levels | Frataxin-deficient DRG neurons | Decreased | Normalized | - |

| Lipid Droplet Accumulation | Frataxin-deficient cardiomyocytes | Increased | Reduced | -42%[3] |

Experimental Protocols

Oral Administration of this compound

Objective: To administer Leriglitazone to YG8sR mice orally over a sustained period.

Materials:

-

This compound (MIN-102)

-

Standard rodent chow

-

Appropriate mixing equipment

Protocol:

-

Formulation: Leriglitazone is incorporated directly into the rodent chow.

-

Dosage Calculation: The target dose is 50 mg/kg/day. This is achieved by mixing 0.06% Leriglitazone by weight into the chow.[3] The calculation assumes an average daily food consumption for the specific age and strain of the mice. It is recommended to monitor food intake to ensure accurate dosing.

-

Administration: The medicated chow is provided ad libitum to the treatment group of YG8sR mice. The control group receives the same standard chow without the addition of Leriglitazone.

-

Duration: The duration of treatment in key preclinical studies was not explicitly stated but behavioral tests were conducted monthly, suggesting a long-term administration protocol. A minimum treatment period of several months is recommended to observe significant effects on motor function.

Assessment of Motor Function

Objective: To assess motor coordination and balance.

Protocol:

-

Apparatus: An elevated narrow beam (e.g., 12 mm and 26 mm wide) with a start platform and a goal box at the end.

-

Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

-

Procedure:

-

Place the mouse on the starting platform.

-

Record the time it takes for the mouse to traverse the beam to the goal box.

-

Count the number of times the hind paws slip off the beam.

-

Conduct multiple trials per mouse and average the results.

-

Objective: To evaluate motor coordination and learning.

Protocol:

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Acclimation: Acclimate the mice to the apparatus by placing them on the stationary rod for a short period.

-

Procedure:

-

Place the mouse on the rod rotating at a low, constant speed.

-

Gradually accelerate the rotation of the rod.

-

Record the latency to fall from the rod.

-

Perform multiple trials with adequate rest periods in between.

-

Objective: To measure bradykinesia and motor coordination.

Protocol:

-

Apparatus: A vertical pole with a rough surface to allow for grip.

-

Procedure:

-

Place the mouse head-up at the top of the pole.

-

Record the time it takes for the mouse to turn around and descend to the base.

-

Conduct several trials for each mouse.

-

Biochemical and Cellular Analyses

Objective: To measure frataxin protein levels in tissue samples.

Protocol:

-

Tissue Homogenization: Homogenize brain or other relevant tissues from treated and control mice in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for frataxin.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Objective: To measure the expression of key genes involved in mitochondrial biogenesis.

Protocol:

-

RNA Extraction: Extract total RNA from tissues of interest using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for PGC-1α, NRF1, and TFAM.

-

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Signaling Pathway and Experimental Workflow

Caption: Leriglitazone signaling pathway in Friedreich's Ataxia.

Caption: Experimental workflow for Leriglitazone administration.

References

- 1. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot in homogenised mouse brain samples [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minoryx’s clinical candidate leriglitazone shows clinical benefit in a proof of concept Phase 2 study in Friedreich's ataxia [kurmapartners.com]

- 6. PPAR gamma agonist leriglitazone improves frataxin-loss impairments in cellular and animal models of Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for Measuring Leriglitazone Hydrochloride Brain Penetration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone hydrochloride is a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for the treatment of central nervous system (CNS) disorders.[1][2] Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[3] This document provides detailed application notes and protocols for key techniques used to measure the brain penetration of this compound. The methodologies described are essential for preclinical and clinical assessment of its pharmacokinetic profile within the CNS.

In Vivo Assessment of Brain Penetration

A comprehensive evaluation of Leriglitazone's brain penetration involves both preclinical animal models and clinical studies in humans. Key parameters to quantify are the brain-to-plasma concentration ratio and the unbound drug concentrations in the brain, as the unbound fraction is responsible for the pharmacological effect.

Preclinical Assessment in Rodent Models

1.1.1. Brain Homogenate Analysis for Total Brain Concentration

This method determines the total concentration of Leriglitazone in brain tissue, providing a fundamental measure of its ability to accumulate in the CNS.

Experimental Protocol

Objective: To quantify the total concentration of Leriglitazone in the brain tissue of rodents following systemic administration.

Materials:

-

This compound

-

Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Saline solution, ice-cold

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Tissue homogenizer (e.g., bead-based or rotor-stator)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Administer this compound to rodents at the desired dose (e.g., 17 mg/kg orally).[4]

-

At predetermined time points post-administration, anesthetize the animals.

-

Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

-

Excise the brain and immediately weigh it.

-

Homogenize the brain tissue in a known volume of ice-cold homogenization buffer.

-

Centrifuge the brain homogenate to pellet cellular debris.

-

Collect the supernatant (brain homogenate) and plasma from the blood sample after centrifugation.

-

Extract Leriglitazone from the brain homogenate and plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).

-

Analyze the extracted samples to determine the concentration of Leriglitazone using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of Leriglitazone in the brain homogenate by its concentration in plasma.

1.1.2. In Vivo Microdialysis for Unbound Brain Concentration

In vivo microdialysis is a sophisticated technique that allows for the sampling of unbound drug from the brain's interstitial fluid (ISF) in awake, freely-moving animals, providing a more pharmacologically relevant measure of brain penetration.[5][6]

Experimental Protocol

Objective: To measure the unbound concentration of Leriglitazone in the brain ISF of rodents.

Materials:

-

Microdialysis probes and guide cannulae

-

Stereotaxic apparatus

-

Surgical instruments

-

Perfusion fluid (artificial cerebrospinal fluid - aCSF)

-

Syringe pump

-

Fraction collector

-

LC-MS/MS system

Procedure:

-

Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum or hippocampus) of the anesthetized rodent using a stereotaxic apparatus.[5]

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[7]

-

Collect dialysate samples at regular intervals using a refrigerated fraction collector.

-

Administer this compound to the animal.

-

Continue collecting dialysate samples to obtain a time-concentration profile of unbound Leriglitazone in the brain ISF.

-

Analyze the dialysate samples using a highly sensitive LC-MS/MS method to quantify Leriglitazone concentrations.

Clinical Assessment in Humans

1.2.1. Cerebrospinal Fluid (CSF) Analysis

In human studies, CSF serves as a valuable surrogate for brain ISF to estimate unbound drug concentrations in the CNS.[4]

Experimental Protocol (based on a Phase 1 Clinical Trial)

Objective: To determine the concentration of Leriglitazone in the CSF of human subjects.

Study Design:

-

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy male volunteers.[4][8]

-

Oral administration of this compound (e.g., 135 mg and 270 mg in the multiple ascending dose part).[4]

Procedure:

-

Administer this compound or placebo to subjects as per the study protocol.

-

Collect blood samples at specified time points to determine plasma pharmacokinetics.

-

Perform a lumbar puncture to collect CSF samples at a specified time point post-dose (e.g., on day 8 at 4 hours post-dose in a multiple-dose study).[4]

-

Process and store plasma and CSF samples under appropriate conditions (e.g., frozen at -20°C or lower).

-

Analyze the plasma and CSF samples for Leriglitazone concentration using a validated LC-MS/MS method.

-

Calculate the CSF-to-plasma concentration ratio.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's brain penetration from preclinical and clinical studies.

Table 1: Preclinical Brain Penetration Data in Rats

| Parameter | Value | Reference |

| Unbound Brain to Plasma Ratio (Kp,uu) | 0.25 | [4] |

| Unbound Brain Concentration (at 17 mg/kg dose) | 175 ng/mL | [4] |

| CSF Concentration (at 17 mg/kg dose) | 274 ng/mL | [4] |

Table 2: Clinical Brain Penetration Data in Humans

| Parameter | Value | Reference |

| Unbound Brain to Plasma Ratio (Kp,uu) | 0.55 | [4] |

| Total CSF Concentration (135 mg multiple dose) | 188 ng/mL | [4] |

| Total CSF Concentration (270 mg multiple dose) | 332 ng/mL | [4] |

| Total CSF to Total Plasma Concentration Ratio | 2.2% - 2.5% | [4] |

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a computational technique used to predict the pharmacokinetic behavior of a drug in different tissues and organs, including the brain.[6] A PBPK model for Leriglitazone has been developed to simulate its distribution in the CNS and to guide dose selection, particularly for pediatric populations.[4]

The development of a PBPK model for Leriglitazone involves integrating in vitro data on its metabolism (e.g., by CYP3A4 and CYP2C8) and biliary clearance with data from clinical pharmacokinetic studies.[4] This model can then be used to predict brain concentrations under various dosing regimens.